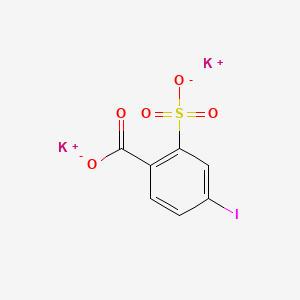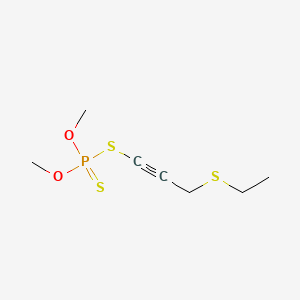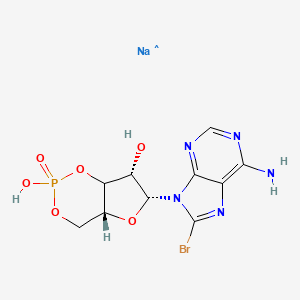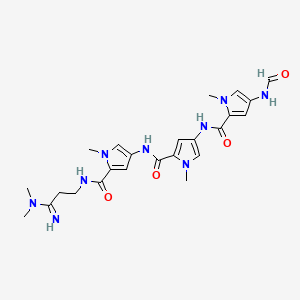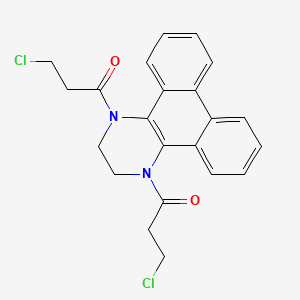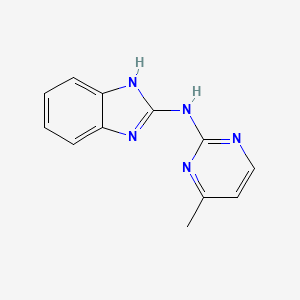
n-(4-Methylpyrimidin-2-yl)-1h-benzimidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 67303 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NSC 67303 involves multiple steps, each requiring specific reaction conditions. The initial step typically involves the formation of a core structure through a series of condensation reactions. Subsequent steps may include various functional group modifications, such as hydroxylation, methylation, or acetylation, to achieve the desired chemical structure. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure the purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of NSC 67303 is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. This often involves the use of large-scale reactors, continuous flow systems, and automated processes to maintain consistency and quality. The industrial production methods also focus on minimizing waste and environmental impact through the use of green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
NSC 67303 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in the reactions of NSC 67303 include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from the reactions of NSC 67303 depend on the specific reaction conditions and reagents used For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds
Wissenschaftliche Forschungsanwendungen
NSC 67303 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: NSC 67303 is studied for its potential effects on biological systems, including its interactions with proteins, enzymes, and cellular pathways.
Medicine: The compound is investigated for its potential therapeutic effects, including its ability to modulate biological targets and pathways involved in disease processes.
Industry: NSC 67303 is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of NSC 67303 involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which NSC 67303 is used. For example, in medicinal chemistry, the compound may inhibit or activate specific enzymes involved in disease pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
NSC 67303 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 125973: Known for its use in cancer research, this compound shares some structural similarities with NSC 67303 but has different biological activities.
NSC 181339-01: Another compound used in medicinal chemistry, it has distinct properties and applications compared to NSC 67303.
The uniqueness of NSC 67303 lies in its specific chemical structure and the resulting properties that make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
6967-55-1 |
|---|---|
Molekularformel |
C12H11N5 |
Molekulargewicht |
225.25 g/mol |
IUPAC-Name |
N-(4-methylpyrimidin-2-yl)-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C12H11N5/c1-8-6-7-13-11(14-8)17-12-15-9-4-2-3-5-10(9)16-12/h2-7H,1H3,(H2,13,14,15,16,17) |
InChI-Schlüssel |
SJVBZTHEVJPABX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NC=C1)NC2=NC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![sodium;(6S,7R)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12806969.png)
![4-(2-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12806974.png)
![2-Amino-4-methyl-6,7-dihydro-5H-thiopyrano[2,3-d]pyrimidin-7-ol](/img/structure/B12806975.png)
